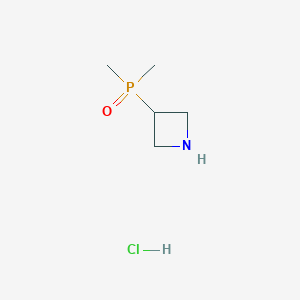
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, also known as DCPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPTA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the regulation of electron transport chain components in photosynthesis and the modulation of various signaling pathways in plants. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has been shown to increase the activity of cytochrome b6f and photosystem II, which leads to an increase in ATP production and a reduction in reactive oxygen species (ROS) production. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has also been shown to modulate the expression of various stress-responsive genes, such as those involved in the biosynthesis of osmoprotectants and antioxidants.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects, including an increase in photosynthetic rate, a reduction in ROS production, and an enhancement of stress tolerance in plants. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play a crucial role in protecting plants from oxidative stress.
实验室实验的优点和局限性
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high purity, stability, and ease of use. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine can be easily dissolved in water or organic solvents, making it suitable for various experimental setups. However, N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine also has some limitations, such as its potential toxicity to plants and the need for further investigation of its mechanism of action.
未来方向
There are several future directions for the study of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, including the investigation of its potential applications in crop improvement, the elucidation of its mechanism of action, and the optimization of its synthesis method. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has the potential to be used as a plant growth regulator and stress protectant in various crops, which could help to increase crop yield and quality. The mechanism of action of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine needs to be further investigated to fully understand its effects on plant physiology and biochemistry. The synthesis method of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine can also be optimized to improve its yield and purity, which could make it more accessible for scientific research.
合成方法
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine can be synthesized using various methods, including the reaction of 2,5-dichlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base or the reaction of 2,5-dichlorophenyl hydrazine with thiosemicarbazide in the presence of a base. The yield and purity of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has been used in various scientific research applications, including as a plant growth regulator, a photosynthesis enhancer, and a stress protectant. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has been shown to increase the efficiency of photosynthesis in plants by enhancing the activity of electron transport chain components, such as cytochrome b6f and photosystem II. N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine has also been shown to protect plants from various abiotic stresses, such as high light, low temperature, and drought.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-9-12-3-4-14-9/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVHCIJTZQXXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2584614.png)





![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2584622.png)

![3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid](/img/structure/B2584629.png)

![2,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2584631.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2584634.png)
